Home > Products > Building Blocks P7544 > 6-bromo-N-(piperidin-1-yl)pyridin-3-amine
6-bromo-N-(piperidin-1-yl)pyridin-3-amine - 1774897-16-3

6-bromo-N-(piperidin-1-yl)pyridin-3-amine

Catalog Number: EVT-1686257
CAS Number: 1774897-16-3
Molecular Formula: C10H14BrN3
Molecular Weight: 256.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-N-(piperidin-1-yl)pyridin-3-amine is a chemical compound characterized by a bromine atom attached to a pyridine ring, which is further substituted with a piperidine group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential applications in drug development and material science. The molecular formula of this compound is C10H14BrN3, and it has been assigned the CAS number 1774897-16-3.

Source

This compound can be synthesized through various chemical methods, including the Suzuki-Miyaura coupling reaction and other halogenation and amination processes. It is available for purchase from chemical suppliers and has been studied extensively in scientific literature for its properties and applications .

Classification

6-Bromo-N-(piperidin-1-yl)pyridin-3-amine is classified as a heterocyclic organic compound. It falls under the category of substituted pyridines, which are known for their diverse biological activities and utility in pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine can be achieved through several methods:

  1. Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a brominated pyridine with a boronic acid derivative using a palladium catalyst. This reaction typically occurs in a solvent mixture of dioxane and water at elevated temperatures (85–95 °C) to yield the desired product .
  2. Bromination and Amination: The compound can also be synthesized by brominating a pyridine derivative followed by nucleophilic substitution with piperidine. This process often requires a base such as potassium carbonate to facilitate the reaction .

Technical Details

The choice of reagents, solvents, and reaction conditions can significantly influence the yield and purity of the final product. For example, using continuous flow reactors can enhance efficiency and safety during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine features:

  • A pyridine ring with a bromine substituent at the 6-position.
  • A piperidine group attached to the nitrogen atom at the 1-position of the pyridine ring.
Chemical Reactions Analysis

Reactions

6-Bromo-N-(piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
  2. Oxidation and Reduction: The compound can be modified through oxidation or reduction to yield different derivatives.
  3. Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form more complex molecules .

Technical Details

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The specific products formed depend on the reaction conditions and reagents employed.

Mechanism of Action

The mechanism of action for 6-bromo-N-(piperidin-1-yl)pyridin-3-amine involves its interaction with specific biological targets. The piperidine group enhances binding affinity to certain receptors, while the bromine atom may participate in halogen bonding, which can influence biological activity . This property makes it an important candidate in medicinal chemistry for developing therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits the following physical properties:

  • Melting Point: Approximately 88–89 °C.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in common organic solvents like dimethylformamide and tetrahydrofuran.

These properties are critical for understanding how the compound behaves under various conditions, particularly in synthetic applications and biological assays .

Applications

6-Bromo-N-(piperidin-1-yl)pyridin-3-amine has several scientific uses:

  1. Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders.
  2. Material Science: The compound is explored for developing new materials with specific electronic or optical properties.
  3. Biological Studies: Researchers utilize it to study interactions with biological targets, enhancing understanding of receptor-ligand dynamics .
Introduction to 6-Bromo-N-(piperidin-1-yl)pyridin-3-amine in Medicinal Chemistry

Role of Piperidine and Pyridine Scaffolds in Drug Discovery

Piperidine and pyridine represent privileged scaffolds extensively utilized in pharmaceutical design due to their favorable physicochemical properties and proven therapeutic relevance. Pyridine's six-membered aromatic ring incorporates a nitrogen atom that serves as a hydrogen bond acceptor, enhances solubility, and functions as a bioisostere for benzene, often improving metabolic stability and reducing toxicity. The structural diversity of pyridine-containing drugs is remarkable, ranging from anti-infectives (isoniazid) to kinase inhibitors (crizotinib) and CNS agents (tacrine). Computational analyses reveal that over 14% of FDA-approved N-heterocyclic drugs contain a pyridine ring, primarily in monosubstituted (60%) or disubstituted (22%) configurations [10]. Pyridine's electron-deficient nature facilitates π-π stacking interactions with aromatic amino acid residues, while its basic nitrogen (pKa ≈ 5.2) can be protonated under physiological conditions, enhancing water solubility and creating electrostatic binding opportunities [6].

Piperidine, a fully saturated counterpart, introduces conformational flexibility and a basic aliphatic nitrogen (pKa ≈ 11.1) that often serves as a cationic center for ionic binding or salt formation in active pharmaceutical ingredients. Its chair-boat conformational dynamics enable optimal spatial positioning of substituents during target engagement. The European Lead Factory has explicitly prioritized enantiomerically pure piperidine scaffolds like (3R,4S)-3-(hydroxymethyl)-4-(hydroxyethyl)-piperidine for targeted library synthesis, recognizing their three-dimensional complexity and drug-like spatial occupancy [2]. When combined, as in 6-bromo-N-(piperidin-1-yl)pyridin-3-amine, the piperidine-pyridine linkage creates a molecular hinge where the secondary amine (–NH–) provides hydrogen-bonding capabilities while enabling restricted rotation that preorganizes the molecule for target binding. This hybrid architecture has proven valuable in developing TRPV4 antagonists for pain management and kinase inhibitors in oncology [9].

Table 1: Therapeutic Significance of Piperidine and Pyridine Scaffolds in Selected FDA-Approved Drugs

Drug NameTherapeutic CategoryScaffold PresentKey Structural Role
CrizotinibAnticancer (ALK inhibitor)PyridineCoordinates with kinase hinge region
Abiraterone acetateProstate cancerPyridineEnhances metabolic stability
NifedipineAntihypertensiveDihydropyridineCalcium channel blockade
RoflumilastCOPDPyridine (metabolite)Phosphodiesterase-4 inhibition
TacrineAlzheimer's diseaseDihydroacridine (pyridine-derived)Acetylcholinesterase inhibition
Imatinib mesylateLeukemiaPyridineBCR-ABL kinase inhibition

Bromine as a Functional Group in Bioactive Molecule Design

The strategic incorporation of bromine at the pyridine ring's 6-position transforms this heterocycle from a passive structural element to a versatile synthetic handle for further molecular elaboration. Bromine serves dual roles in medicinal chemistry: as a leaving group facilitating transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), and as a stereoelectronic modulator influencing molecular conformation, lipophilicity, and binding affinity. Density functional theory (DFT) calculations on brominated heterocycles demonstrate that bromine's substantial atomic radius and polarizability create distinctive electron density profiles, with the C-Br bond exhibiting a dipole moment of approximately 1.5 D [3]. This induces localized electron deficiency at adjacent carbon atoms, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) when activated by the ortho-positioned pyridine nitrogen [1].

Comparative molecular stability studies reveal that brominated analogs often exhibit enhanced metabolic resistance compared to their non-halogenated counterparts due to the inertness of the C-Br bond toward common oxidative enzymes like cytochrome P450s. Bromine's hydrophobic character (π-hydrophobicity parameter ≈ 0.86) also fine-tunes compound lipophilicity, potentially improving membrane permeability. The heavy atom effect of bromine facilitates crystallographic studies through anomalous scattering, enabling detailed structural characterization of target complexes. In the specific context of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine, the bromine atom resides at the electronically activated 6-position of the pyridine ring, making it exceptionally amenable to palladium-catalyzed cross-coupling—a transformation extensively employed to generate biaryl systems prevalent in kinase inhibitors and GPCR modulators [1] [6].

Table 2: Impact of Bromine Substitution on Molecular Properties and Reactivity

Property/ReactivityEffect of Bromine SubstitutionMedicinal Chemistry Utility
LipophilicityIncreases log P by ~1 unit compared to H-analogEnhances membrane permeability; modulates brain penetration
Metabolic StabilityResists oxidative metabolism; may undergo slow dehalogenationProlongs half-life; reduces clearance
Stereoelectronic EffectsInductive withdrawal (-I effect); mesomeric donation (+M) in π-systemsModulates pKa of adjacent heteroatoms; influences binding affinity
Cross-Coupling ReactivitySuperior leaving group for Pd(0)/Ni(0) catalysis compared to Cl or FEnables late-stage diversification via C-C/C-N bond formation
CrystallographyStrong anomalous scattering (f'' = 3.5 e⁻ at Cu Kα)Facilitates protein-ligand co-crystallography studies

Historical Evolution of Heterocyclic Amines in Therapeutic Development

Heterocyclic amines (HCAs) have evolved from naturally occurring alkaloids to sophisticated synthetic therapeutics through centuries of medicinal chemistry innovation. The historical trajectory began with isolation of pyridine-containing alkaloids like nicotine (1828) and piperine (1819), progressing to synthetic HCA-based drugs in the 20th century, exemplified by the antitubercular pyridine-4-carboxamide isoniazid (1952). The discovery of heterocyclic aromatic amines (HAAs) as pyrolysis products in cooked meats (1977) unveiled unexpected genotoxicity mechanisms, highlighting how enzymatic N-hydroxylation transforms exocyclic amines into reactive intermediates capable of forming DNA adducts [7]. This metabolic activation pathway—cytochrome P450-mediated N-oxidation followed by O-esterification to form nitrenium ions—became a fundamental principle in understanding both the carcinogenic potential of dietary HCAs and the design principles for therapeutic amines [4] [7].

Modern HCA design strategically manipulates the basic nitrogen environment to optimize pharmacokinetics and target engagement. The piperidin-1-yl linkage in 6-bromo-N-(piperidin-1-yl)pyridin-3-amine exemplifies contemporary approaches where alicyclic amines provide optimal basicity (pKa 8-10) for membrane penetration while minimizing the reactivity pitfalls associated with aniline-derived systems. Unlike carcinogenic HAAs found in cooked meats, which feature exocyclic aniline moieties prone to metabolic activation, therapeutic HCAs increasingly employ alicyclic or sterically shielded amines to circumvent bioactivation liabilities. The structural evolution is evident when comparing early aniline-containing drugs associated with idiosyncratic toxicity (e.g., aminopyrine) with modern piperidine-based therapeutics (e.g asenapine) [4]. This compound occupies a strategic position in this evolutionary arc, combining the metabolic stability of a piperidine exocyclic amine with the versatile bromopyridine core, enabling rational design of next-generation HCA-based therapeutics targeting protein kinases, ion channels, and epigenetic regulators.

Table 3: Milestones in Heterocyclic Amine Development for Therapeutic Applications

EraKey DevelopmentsRepresentative Molecules
Pre-1900sIsolation of naturally occurring alkaloidsNicotine, piperine, trigonelline
Early 1900sSynthetic antipyretics and antimicrobialsPhenazopyridine, sulfapyridine
1950-1980Rational design of heterocyclic drugs; HAA discoveryIsoniazid, nalidixic acid, metiamide
1980-2000Structure-based design; metabolic studies of HAAsCimetidine, omeprazole, norfloxacin
21st CenturyTargeted therapies; scaffold hybridization strategiesImatinib (pyridine), crizotinib (pyridine), JAK inhibitors (piperidine)

The ongoing exploration of HCA chemical space continues to yield novel therapeutic candidates, with scaffold hybridization strategies exemplified by 6-bromo-N-(piperidin-1-yl)pyridin-3-amine enabling unprecedented target modulation. Contemporary research focuses on leveraging such hybrid scaffolds to address emerging therapeutic challenges, particularly in oncology and CNS disorders, while applying lessons from historical HCA metabolism to minimize off-target reactivity [6] [10].

Properties

CAS Number

1774897-16-3

Product Name

6-bromo-N-(piperidin-1-yl)pyridin-3-amine

IUPAC Name

6-bromo-N-piperidin-1-ylpyridin-3-amine

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

InChI

InChI=1S/C10H14BrN3/c11-10-5-4-9(8-12-10)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2

InChI Key

QBKKZORHCBLIBC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)NC2=CN=C(C=C2)Br

Canonical SMILES

C1CCN(CC1)NC2=CN=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.